3-(Trifluoromethyl)phenylthiourea chemical properties and structure
3-(Trifluoromethyl)phenylthiourea chemical properties and structure
An In-depth Technical Guide to 3-(Trifluoromethyl)phenylthiourea: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(Trifluoromethyl)phenylthiourea, a versatile molecule with significant applications in medicinal chemistry and materials science. We will delve into its core chemical properties, molecular structure, synthesis, and its role as a pivotal building block in the development of novel therapeutic agents and organocatalysts. This document is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this compound's scientific and practical significance.
Core Physicochemical and Structural Characteristics
3-(Trifluoromethyl)phenylthiourea, with the CAS Number 1736-70-5, is a substituted thiourea derivative that has garnered considerable interest due to the unique electronic properties conferred by the trifluoromethyl (CF3) group.[1][2] This group significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable scaffold in modern chemical research.[3]
Physicochemical Data Summary
The fundamental properties of 3-(Trifluoromethyl)phenylthiourea are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | Source(s) |
| CAS Number | 1736-70-5 | [1][2] |
| Molecular Formula | C8H7F3N2S | [1][2][4] |
| Molecular Weight | 220.22 g/mol | [4][5] |
| Melting Point | 104-108 °C | [1][2] |
| Boiling Point | 264.6 °C at 760 mmHg | [1] |
| Density | 1.457 g/cm³ | [1] |
| Flash Point | 113.8 °C | [1] |
| Appearance | White to light yellow crystalline powder | [6] |
Molecular Structure and Conformation
The structure of 3-(Trifluoromethyl)phenylthiourea is characterized by a central thiourea moiety (-NH-C(=S)-NH-) linked to a phenyl ring substituted with a trifluoromethyl group at the meta-position.
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IUPAC Name: [3-(Trifluoromethyl)phenyl]thiourea[4]
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SMILES String: NC(=S)Nc1cccc(c1)C(F)(F)F
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InChI Key: WKRUQAYFMKZMPJ-UHFFFAOYSA-N
The trifluoromethyl group is a strong electron-withdrawing group, which increases the acidity of the N-H protons of the thiourea functional group.[7] This enhanced acidity is a key factor in its ability to act as a hydrogen-bond donor, a property that is crucial for its applications in organocatalysis and its interaction with biological macromolecules.[7][8] The thiourea group itself is known to exist in a tautomeric equilibrium between the thione and thiol forms, although it predominantly exists in the thione form in most conditions.[9]
Synthesis and Reactivity
The synthesis of 3-(Trifluoromethyl)phenylthiourea is typically achieved through a straightforward and high-yielding reaction. Understanding the synthetic pathway is crucial for researchers who wish to produce this compound or its derivatives.
General Synthesis Pathway
The most common laboratory-scale synthesis involves the reaction of 3-(trifluoromethyl)aniline with an appropriate isothiocyanate precursor. A general and reliable method is the reaction with commercially available aliphatic or aromatic isothiocyanates.[10] For the parent compound, this involves the reaction of 3-(trifluoromethyl)phenyl isothiocyanate with ammonia. The isothiocyanate intermediate itself can be synthesized from 3-(trifluoromethyl)aniline.[11]
The overall reaction scheme is as follows:
Caption: General two-step synthesis of 3-(Trifluoromethyl)phenylthiourea.
Detailed Experimental Protocol
This protocol describes the synthesis of a substituted derivative as an illustrative example, adapted from published procedures.[10] The synthesis of the parent compound follows a similar logic using ammonia in the final step.
Objective: To synthesize a 1,3-disubstituted thiourea derivative from 3-(trifluoromethyl)aniline.
Materials:
-
3-(Trifluoromethyl)aniline
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Aromatic or Aliphatic Isothiocyanate (e.g., Phenyl isothiocyanate)
-
Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3-(trifluoromethyl)aniline in the anhydrous solvent.
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Reagent Addition: To this solution, add 1.05 equivalents of the selected isothiocyanate dropwise at room temperature.
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Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, reduce the solvent volume under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure thiourea derivative.
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Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Applications in Drug Discovery and Development
The 3-(trifluoromethyl)phenylthiourea scaffold is a cornerstone in the design of new therapeutic agents due to its broad spectrum of biological activities.[12]
Antimicrobial and Antiviral Activity
Derivatives of 3-(trifluoromethyl)phenylthiourea have demonstrated potent activity against a range of pathogens.
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Antibacterial: These compounds show significant inhibition against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis.[5][10] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are responsible for managing DNA topology during replication.[5][10]
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Antiviral: Certain derivatives have also been evaluated for their activity against a panel of DNA and RNA viruses, with some showing notable cytotoxicity against host cells, a critical parameter in antiviral drug development.[10]
Anticancer Properties
The cytotoxic potential of 3-(trifluoromethyl)phenylthiourea analogs against various cancer cell lines is well-documented.[12]
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High Cytotoxicity: Analogs have shown high efficacy against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, often with greater potency than the standard chemotherapeutic agent cisplatin.[12]
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Mechanism of Action: The anticancer effects are mediated through multiple pathways. These compounds are known to be potent inducers of apoptosis (programmed cell death) in cancer cells.[12] Furthermore, they can modulate inflammatory pathways by inhibiting the secretion of cytokines like Interleukin-6 (IL-6), which is often implicated in cancer progression.[12]
Caption: Dual mechanism of anticancer action.
Organocatalysis
The ability of the thiourea moiety to form double hydrogen bonds allows it to act as an effective organocatalyst. The presence of the electron-withdrawing trifluoromethyl group enhances the hydrogen-bond donating capacity, making these compounds particularly effective in activating substrates and stabilizing transition states in a variety of organic reactions.[7][8]
Analytical Characterization Workflow
Proper characterization is essential to confirm the identity and purity of synthesized 3-(Trifluoromethyl)phenylthiourea. A standard workflow involves a combination of spectroscopic and chromatographic techniques.
Caption: Standard workflow for analytical characterization.
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¹H and ¹³C NMR: Will confirm the carbon-hydrogen framework and the successful incorporation of the aromatic and thiourea moieties.
-
¹⁹F NMR: Is a definitive technique to confirm the presence and electronic environment of the trifluoromethyl group.
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FT-IR: Will show characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹) and the C=S thiocarbonyl stretch (around 1300-1400 cm⁻¹).
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Mass Spectrometry: Will confirm the molecular weight of the compound (220.22 g/mol ).[4][5]
Safety and Handling
3-(Trifluoromethyl)phenylthiourea is classified as harmful and an irritant.
-
Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[4]
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Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
3-(Trifluoromethyl)phenylthiourea is a molecule of significant academic and industrial importance. Its robust synthesis, coupled with the advantageous properties imparted by the trifluoromethyl group, makes it a privileged scaffold in medicinal chemistry and a powerful tool in organocatalysis. The continued exploration of its derivatives promises to yield novel compounds with enhanced therapeutic efficacy and catalytic activity.
References
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Chemsrc. (2025). Thiourea,N-[3-(trifluoromethyl)phenyl]-. Retrieved from [Link][1]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 735844, 3-(Trifluoromethyl)phenylthiourea. Retrieved from [Link][4]
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Saeed, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6539. Retrieved from [Link][12]
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Acme Synthesis. (2025). 3-(Trifluoromethyl)phenylthiourea: Your Key Intermediate for Research & Development. Retrieved from [Link][3]
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Zhang, Z., & Schreiner, P. R. (2013). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry, 11(23), 3749-3757. Retrieved from [Link][8]
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Al-Masoudi, N. A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2639. Retrieved from [Link][9]
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Bielenica, A., et al. (2015). Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety. European Journal of Medicinal Chemistry, 101, 111-125. Retrieved from [Link][10]
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ResearchGate. (2013). ChemInform Abstract: N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A Privileged Motif for Catalyst Development. Retrieved from [Link][7]
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